Chlorprothixene hydrochloride
Overview
Description
Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound is known for its strong sedative properties and is also used to manage anxiety, insomnia, and severe nausea in hospitalized patients .
Mechanism of Action
Target of Action
Chlorprothixene hydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . It also exerts strong blocking effects on 5-HT2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .
Mode of Action
This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blocking action depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic synapse pathway . By blocking dopaminergic receptors, it disrupts the normal functioning of this pathway, leading to its antipsychotic effects .
Pharmacokinetics
This compound is metabolized in the liver . It has an elimination half-life of approximately 8-12 hours . The drug is excreted in the feces and urine .
Result of Action
The blocking of dopaminergic receptors by this compound results in sedative, antipsychotic, and antidepressant effects . It is used in the treatment of nervous, mental, and emotional conditions . Improvement in such conditions is thought to result from the effect of the medicine on nerve pathways in specific areas of the brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, this compound may increase plasma levels of concomitantly administered lithium . Furthermore, the elderly are particularly sensitive to the anticholinergic side effects of this compound .
Biochemical Analysis
Biochemical Properties
Chlorprothixene hydrochloride exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors . This interaction with various receptors indicates its role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which can affect various cellular processes . It also depresses the release of hypothalamic and hypophyseal hormones, which can influence cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking various receptors. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system . This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorprothixene hydrochloride is synthesized through a series of chemical reactions starting from thioxanthene derivatives. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of chlorprothixene, which can be used for further chemical modifications or pharmaceutical applications .
Scientific Research Applications
Chlorprothixene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: Employed in research on neurotransmitter receptors and their role in psychiatric disorders.
Medicine: Investigated for its potential use in treating various psychiatric and neurological conditions.
Industry: Utilized in the development of new antipsychotic medications and in the study of drug interactions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another typical antipsychotic with similar sedative and antipsychotic properties.
Thioridazine: Known for its antipsychotic effects but with a different side effect profile.
Fluphenazine: A potent antipsychotic with a longer duration of action compared to chlorprothixene hydrochloride.
Uniqueness
This compound is unique due to its strong sedative properties and its ability to manage a wide range of psychiatric symptoms. It is also structurally distinct from other antipsychotics, which contributes to its unique pharmacological profile .
Properties
CAS No. |
6469-93-8 |
---|---|
Molecular Formula |
C18H19Cl2NS |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-;/i1D3,2D3; |
InChI Key |
YWKRLOSRDGPEJR-AMOYUKCJSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Appearance |
Assay:≥98%A crystalline solid |
6469-93-8 | |
Pictograms |
Acute Toxic |
solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride; Truxal Hydrochloride; cis-Chlorprothixene Hydrochloride; Taractan; Truxal; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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